1-Bromo-2-(methoxymethoxy)-3-methylbenzene
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Overview
Description
1-Bromo-2-(methoxymethoxy)-3-methylbenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(methoxymethoxy)-3-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-(methoxymethoxy)-3-methylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(methoxymethoxy)-3-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxymethoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: 2-(Methoxymethoxy)-3-methylphenol or 2-(Methoxymethoxy)-3-methylamine.
Oxidation: 2-(Methoxymethoxy)-3-methylbenzaldehyde or 2-(Methoxymethoxy)-3-methylbenzoic acid.
Reduction: 2-(Methoxymethoxy)-3-methylbenzene or 2-Hydroxy-3-methylbenzene.
Scientific Research Applications
1-Bromo-2-(methoxymethoxy)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(methoxymethoxy)-3-methylbenzene involves its interaction with nucleophiles, oxidizing agents, and reducing agents. The bromine atom and the methoxymethoxy group are key sites for chemical reactions. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. In oxidation reactions, the methoxymethoxy group can be converted to aldehydes or carboxylic acids. In reduction reactions, the bromine atom can be removed, or the methoxymethoxy group can be converted to a hydroxyl group.
Comparison with Similar Compounds
1-Bromo-2-(methoxymethoxy)-3-methylbenzene can be compared with other similar compounds such as:
1-Bromo-2-methoxybenzene: Lacks the methoxymethoxy group and has different reactivity.
2-Bromo-3-methylphenol: Contains a hydroxyl group instead of the methoxymethoxy group.
1-Bromo-3-methylbenzene: Lacks the methoxymethoxy group and has different reactivity.
The uniqueness of this compound lies in the presence of both the bromine atom and the methoxymethoxy group, which provide multiple sites for chemical reactions and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-2-(methoxymethoxy)-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-4-3-5-8(10)9(7)12-6-11-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXJGYLWCDSEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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